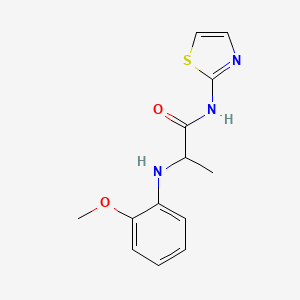
N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide, also known as MTAA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide exerts its biological effects by binding to the active site of PTPs and inhibiting their activity. PTPs are enzymes that remove phosphate groups from proteins, thereby regulating their activity. By inhibiting PTP activity, N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide can modulate various cellular signaling pathways and affect cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to selectively inhibit PTP activity. However, N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer and autoimmune disorders. Another direction is to explore its applications in studying protein-protein interactions and other cellular processes. Additionally, the development of new synthetic methods for N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide and related compounds could lead to the discovery of more potent and selective PTP inhibitors.
合成法
N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide is synthesized through a series of chemical reactions that involve the condensation of 2-aminothiazole with 2-methoxybenzaldehyde, followed by the reaction with alanine amide in the presence of a coupling reagent. The resulting product is purified through column chromatography to obtain N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide in high purity and yield.
科学的研究の応用
N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and biophysics. In medicinal chemistry, N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide has been investigated for its ability to inhibit the activity of protein tyrosine phosphatases (PTPs), which are involved in various cellular signaling pathways and play a critical role in the development of various diseases, including cancer, diabetes, and autoimmune disorders. N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide has shown promising results as a PTP inhibitor, making it a potential drug candidate for the treatment of these diseases.
In biochemistry and biophysics, N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide has been used as a tool to study protein-protein interactions. N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide can be attached to a protein of interest and used as a fluorescence probe to monitor the interaction between the protein and its binding partner. This approach has been used to study various protein-protein interactions, including those involved in signal transduction, transcriptional regulation, and protein folding.
特性
IUPAC Name |
2-(2-methoxyanilino)-N-(1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-9(12(17)16-13-14-7-8-19-13)15-10-5-3-4-6-11(10)18-2/h3-9,15H,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYSMONWIJXLKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CS1)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

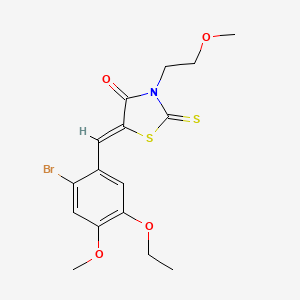
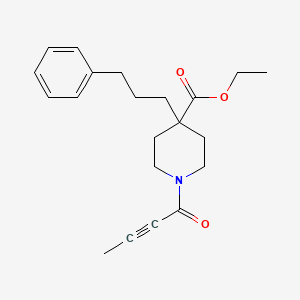
![5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4921443.png)
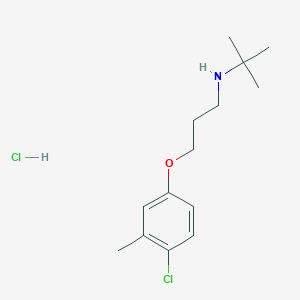
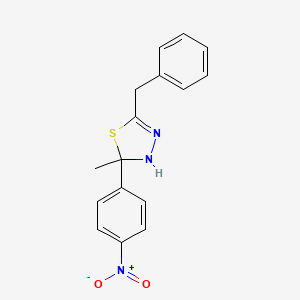
![1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine](/img/structure/B4921469.png)
![N-methyl-N'-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-N-(pyridin-2-ylmethyl)urea](/img/structure/B4921471.png)
![methyl 1-adamantyl[(2,2-dimethylpropanoyl)amino]acetate](/img/structure/B4921480.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxypropyl)ethanediamide](/img/structure/B4921482.png)
![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B4921488.png)
![2-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B4921501.png)
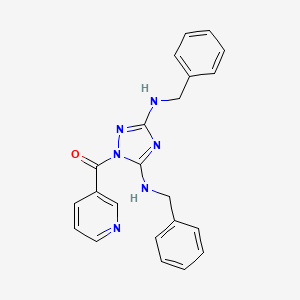

![N-[2-(2-pyridinyl)ethyl]cycloheptanamine](/img/structure/B4921531.png)